molecular formula C4H4Br2O B1658672 2,2-Dibromocyclopropane-1-carbaldehyde CAS No. 61782-63-6

2,2-Dibromocyclopropane-1-carbaldehyde

Cat. No.: B1658672
CAS No.: 61782-63-6
M. Wt: 227.88 g/mol
InChI Key: UDQZVPAQYKKCTM-UHFFFAOYSA-N
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Description

2,2-Dibromocyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₄H₄Br₂O and a molecular weight of 227.88 g/mol . It is a cyclopropane derivative where two bromine atoms are attached to the same carbon atom, and an aldehyde group is attached to the adjacent carbon atom. This compound is known for its reactivity and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromocyclopropane-1-carbaldehyde can be synthesized through the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine in the presence of a catalyst under controlled conditions . The reaction typically requires a solvent such as carbon tetrachloride and is carried out at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the reactivity of bromine and the potential hazards associated with the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-dibromocyclopropane-1-carbaldehyde involves its reactivity due to the presence of the strained cyclopropane ring and the electron-withdrawing bromine atoms. These features make the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorocyclopropane-1-carbaldehyde: Similar structure but with chlorine atoms instead of bromine.

    2,2-Diiodocyclopropane-1-carbaldehyde: Similar structure but with iodine atoms instead of bromine.

    Cyclopropane-1-carbaldehyde: Lacks the halogen atoms, making it less reactive.

Uniqueness

2,2-Dibromocyclopropane-1-carbaldehyde is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2,2-dibromocyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O/c5-4(6)1-3(4)2-7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQZVPAQYKKCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499423
Record name 2,2-Dibromocyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61782-63-6
Record name 2,2-Dibromocyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromocyclopropane-1-carbaldehyde
Reactant of Route 2
2,2-Dibromocyclopropane-1-carbaldehyde
Reactant of Route 3
2,2-Dibromocyclopropane-1-carbaldehyde
Reactant of Route 4
2,2-Dibromocyclopropane-1-carbaldehyde
Reactant of Route 5
2,2-Dibromocyclopropane-1-carbaldehyde
Reactant of Route 6
2,2-Dibromocyclopropane-1-carbaldehyde

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